![molecular formula C17H13N3O4 B509058 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)
4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Stepwise Synthesis: This involves the sequential addition of reactants under controlled conditions to build the desired compound.
Catalytic Reactions: Utilizing catalysts to facilitate the formation of the compound.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Industrial production methods may involve scaling up these laboratory techniques to produce the compound in larger quantities, ensuring consistency and purity.
化学反応の分析
WAY-304261 undergoes various types of chemical reactions, including:
Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: Involves the gain of electrons, typically using reducing agents.
Substitution: One functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
WAY-304261 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of ubiquitin ligase, which plays a role in protein degradation.
Industry: Potential applications in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of WAY-304261 involves its interaction with specific molecular targets. As a ubiquitin ligase inhibitor, it interferes with the process of ubiquitination, which is crucial for protein degradation. By inhibiting this process, WAY-304261 can affect various cellular pathways and functions, potentially leading to therapeutic effects in certain diseases .
類似化合物との比較
WAY-304261 can be compared with other similar compounds, such as:
WAY-304671: Another ubiquitin ligase inhibitor with similar properties.
Other Ubiquitin Ligase Inhibitors: Compounds that share the same target but may differ in their chemical structure and potency.
特性
分子式 |
C17H13N3O4 |
|---|---|
分子量 |
323.30 g/mol |
IUPAC名 |
4-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H13N3O4/c21-15(19-12-7-5-11(6-8-12)17(23)24)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21)(H,23,24) |
InChIキー |
RBKZNZVRGWSGED-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



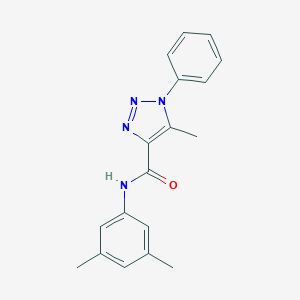
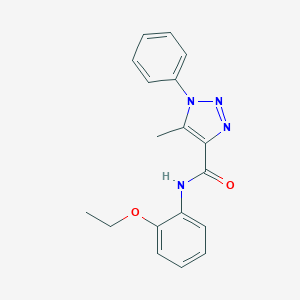
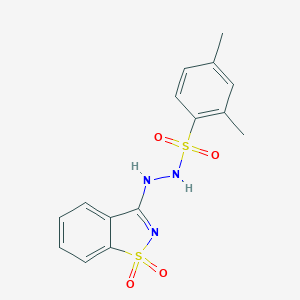

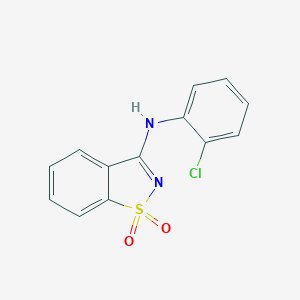
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol](/img/structure/B509060.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B509066.png)
![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B509081.png)
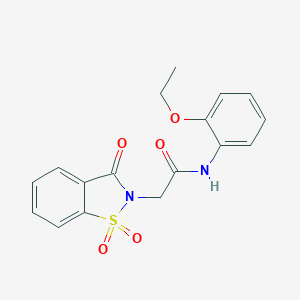
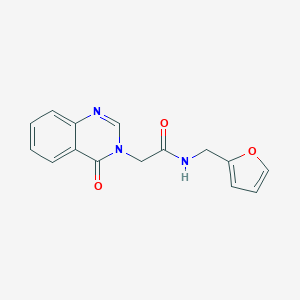

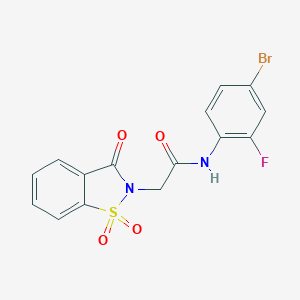
![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)
![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)